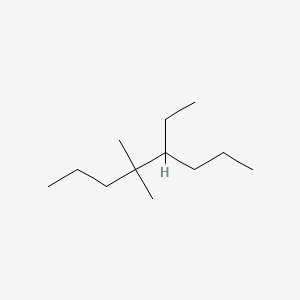

5-Ethyl-4,4-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62183-70-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-4,4-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-11(8-3)12(4,5)10-7-2/h11H,6-10H2,1-5H3 |

InChI Key |

BETVNWPSZXTJLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(C)(C)CCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Ethyl-4,4-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the branched alkane, 5-Ethyl-4,4-dimethyloctane. This document is intended to serve as a practical resource, offering detailed experimental protocols and expected analytical data for researchers in organic synthesis and drug development.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] As a branched alkane, its physical and chemical properties are of interest in various fields, including fuel science, materials science, and as a non-polar solvent or organic building block in synthetic chemistry. This guide outlines a two-step synthesis beginning with a Grignard reaction to form a tertiary alcohol intermediate, followed by a dehydroxylation to yield the final alkane product.

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| CAS Number | 62183-70-4 | [1] |

| Boiling Point (estimated) | 196 °C | [4] |

| Density (estimated) | 0.7730 g/cm³ | [4] |

| Refractive Index (estimated) | 1.4317 | [4] |

Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step route, as illustrated in the workflow diagram below. The first step involves the synthesis of the tertiary alcohol intermediate, 5-ethyl-4,4-dimethyloctan-5-ol, through a Grignard reaction. The second step is the dehydroxylation of this alcohol to the target alkane.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Ethyl-4,4-dimethyloctan-5-ol (Grignard Reaction)

This procedure outlines the synthesis of the tertiary alcohol intermediate via the addition of a propyl Grignard reagent to a suitable ketone.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

5-Ethyl-5-methyl-4-octanone

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 5-ethyl-5-methyl-4-octanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by flash column chromatography or distillation under reduced pressure.

-

Experimental Protocol: Synthesis of this compound (Dehydroxylation)

This protocol is based on a recently developed titanium-catalyzed dehydroxylation of tertiary alcohols.[5][6][7][8][9]

Materials:

-

5-Ethyl-4,4-dimethyloctan-5-ol

-

Cp*TiCl3 (pentamethylcyclopentadienyl titanium trichloride)

-

Triethylsilane (TES) or Phenylsilane (B129415) (PhSiH3)

-

Zinc powder (Zn)

-

1,4-Dioxane (B91453) (anhydrous)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 5-ethyl-4,4-dimethyloctan-5-ol, Cp*TiCl3, and zinc powder.

-

Add anhydrous 1,4-dioxane to the flask.

-

-

Reaction Execution:

-

To the stirred mixture, add triethylsilane or phenylsilane dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield pure this compound.

-

Characterization of this compound

The structural elucidation and confirmation of purity for the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.

Caption: NMR experiments for structural elucidation.

-

¹H NMR: The proton NMR spectrum of a branched alkane like this compound is expected to show complex signals in the upfield region, typically between 0.7 and 2.0 ppm.[10] Due to the structural complexity, significant signal overlap is anticipated.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of primary (methyl), secondary (methylene), tertiary (methine), and quaternary carbon environments.

-

2D NMR: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Electron Ionization (EI): In EI-MS, branched alkanes typically exhibit a weak or absent molecular ion peak.[1][11] Fragmentation will preferentially occur at the branching points to form more stable secondary and tertiary carbocations.[1][11]

Caption: Fragmentation pathway in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions are expected in the range of 2850-3000 cm⁻¹.

-

C-H Bending: Absorptions corresponding to methyl (-CH₃) and methylene (B1212753) (-CH₂) bending are expected around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively.

Conclusion

This technical guide has detailed a viable synthetic pathway for this compound and outlined the necessary characterization techniques for its structural confirmation. The provided experimental protocols for the Grignard reaction and the subsequent dehydroxylation offer a practical approach for the synthesis of this and similar branched alkanes. The discussion of the expected spectroscopic data will aid researchers in the analysis and verification of the final product.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. This compound [webbook.nist.gov]

- 3. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 4. 4,4-dimethyl-5-ethyloctane [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ti-Catalyzed Dehydroxylation of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Ti-Catalyzed Dehydroxylation of Tertiary Alcohols - Organic Letters - Figshare [figshare.com]

- 9. Ti-Catalyzed Dehydroxylation of Tertiary Alcohols [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Ethyl-4,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the branched alkane, 5-Ethyl-4,4-dimethyloctane. Due to the limited availability of experimentally-derived data for this specific compound, this document combines computational predictions, estimated values from chemical databases, and established principles of organic chemistry. General experimental protocols for determining the key properties of alkanes are also detailed to guide further research.

Chemical Identity

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon (octane) backbone with two methyl groups at position 4 and an ethyl group at position 5.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 62183-70-4[1][3] |

| Molecular Formula | C₁₂H₂₆[1][2] |

| Molecular Weight | 170.33 g/mol [2][3] |

| Canonical SMILES | CCCC(CC)C(C)(C)CCC[2][3] |

| InChI Key | BETVNWPSZXTJLK-UHFFFAOYSA-N[2][3] |

Physical Properties

The physical properties of this compound are primarily determined by its molecular weight and branched structure. The branching reduces the surface area for intermolecular interactions compared to its straight-chain isomer, n-dodecane, which influences properties like boiling point and density. The data presented below are a combination of computed and estimated values.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 196 °C | Estimated[4] |

| Melting Point | -50.8 °C | Estimated[4] |

| Density | 0.7730 g/cm³ | Estimated[4] |

| Refractive Index | 1.4317 | Estimated[4] |

| LogP (Octanol-Water Partition Coefficient) | 4.639 | Computed[5] |

| Exact Mass | 170.203 g/mol | Computed[2] |

Chemical Properties and Reactivity

As a saturated alkane, this compound is generally considered to be chemically inert. Its primary reactions are combustion and free-radical halogenation, which are characteristic of all alkanes.

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water.

-

Halogenation: Under UV light, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.

-

Stability: It is stable under normal laboratory conditions and does not react with most acids, bases, or common oxidizing and reducing agents.

Experimental Protocols

4.1. Determination of Boiling Point (Distillation Method)

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: The sample of this compound is placed in the round-bottom flask with a few boiling chips. The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

Data Collection: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb, and a steady drip rate is observed in the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

4.2. Determination of Density (Pycnometer Method)

-

Apparatus: A pycnometer (a small glass flask of known volume) and an analytical balance are required.

-

Procedure: The empty pycnometer is weighed. It is then filled with the sample liquid, and the exterior is carefully dried. The filled pycnometer is then reweighed. The temperature of the liquid is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

4.3. Determination of Refractive Index (Abbe Refractometer)

-

Apparatus: An Abbe refractometer is used. The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

Procedure: A few drops of the sample are placed on the prism of the refractometer. The prism is closed, and the light source is positioned. The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Data Collection: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Logical and Workflow Diagrams

As there is no known biological activity or signaling pathways associated with this compound, the following diagrams illustrate a conceptual workflow for its analysis and a classification of its chemical nature.

Figure 1: Conceptual workflow for analysis.

Figure 2: Chemical classification diagram.

References

A Comprehensive Guide to the IUPAC Nomenclature and Structural Isomerism of Dodecane (C12H26)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the constitutional isomers of dodecane (B42187) (C12H26) and the systematic application of IUPAC (International Union of Pure and Applied Chemistry) nomenclature for their naming. Understanding the precise naming and structural representation of these saturated hydrocarbons is fundamental in various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science, where molecular shape and size play a critical role in determining physical properties and biological activity.

Introduction to Constitutional Isomerism in Alkanes

Constitutional isomers are molecules that share the same molecular formula but have different structural arrangements of their atoms. In the case of alkanes, which have the general formula CnH2n+2, isomerism arises from the various ways carbon atoms can be connected, leading to straight-chain (n-alkanes) or branched-chain structures. The number of possible isomers increases rapidly with the number of carbon atoms. For dodecane (C12H26), there are 355 distinct constitutional isomers.

IUPAC Nomenclature for Branched Alkanes

The IUPAC system provides a set of rules to assign a unique and unambiguous name to every organic compound. For branched alkanes like the isomers of dodecane, the key principles are:

-

Identify the Parent Chain: The longest continuous chain of carbon atoms in the molecule is identified as the parent chain. The base name of the alkane corresponds to the number of carbons in this chain (e.g., 'decane' for a 10-carbon chain).

-

Number the Parent Chain: The parent chain is numbered from the end that gives the substituent groups the lowest possible locants (numbers).

-

Identify and Name Substituents: All groups attached to the parent chain that are not part of it are called substituents. Alkyl groups are named by replacing the '-ane' suffix of the corresponding alkane with '-yl' (e.g., 'methyl' for -CH3, 'ethyl' for -CH2CH3).

-

Alphabetize Substituents: The names of the substituent groups are listed in alphabetical order. Prefixes like 'di-', 'tri-', and 'tetra-', which indicate the number of identical substituents, are not considered for alphabetization.

-

Assemble the Full Name: The complete IUPAC name is written as a single word with locants separated from the substituent names by hyphens and from each other by commas.

Structural Isomers of Dodecane (C12H26)

Due to the large number of isomers (355), it is impractical to list all of them. This guide presents a curated selection of dodecane isomers to illustrate the application of IUPAC nomenclature for varying degrees of branching.

| IUPAC Name | Molecular Formula | Structure |

| Dodecane (n-dodecane) | C12H26 | CH3(CH2)10CH3 |

| 2-Methylundecane | C12H26 | CH3CH(CH3)(CH2)8CH3 |

| 3-Ethyl-2-methylnonane | C12H26 | CH3CH(CH3)CH(CH2CH3)(CH2)5CH3 |

| 2,2,4,6,6-Pentamethylheptane | C12H26 | (CH3)3CCH2CH(CH3)CH2C(CH3)3 |

| 4-Propylnonane | C12H26 | CH3(CH2)4CH(CH2CH2CH3)(CH2)2CH3 |

| 5-(1,1-dimethylethyl)octane | C12H26 | CH3(CH2)3CH(C(CH3)3)(CH2)2CH3 |

| 2,3,4,5,6,7,8,9-Octamethylbutane | C12H26 | Does not exist as a valid structure |

| 2,2,3,3,4,4-Hexamethylhexane | C12H26 | (CH3)3C-C(CH3)2-CH(CH3)-CH2-CH3 |

| 4-tert-Butyl-2-methylheptane | C12H26 | CH3CH(CH3)CH2CH(C(CH3)3)CH2CH2CH3 |

Note: The table provides a representative sample of C12H26 isomers to demonstrate IUPAC naming principles.

Visualization of Isomeric Relationships

The following diagrams illustrate the concept of constitutional isomerism and the logical process of applying IUPAC nomenclature.

Note on Experimental Protocols

This guide focuses on the theoretical principles of IUPAC nomenclature and structural isomerism. As such, experimental protocols for the synthesis or analysis of these isomers are beyond the scope of this document. The characterization of specific isomers would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, each with its own detailed experimental procedures.

Conclusion

The systematic nomenclature and structural diversity of dodecane isomers are of significant importance in chemical and pharmaceutical sciences. A thorough understanding of the IUPAC rules is essential for unambiguous communication and for correlating molecular structure with chemical and physical properties. The principles outlined in this guide provide a framework for naming any of the 355 isomers of C12H26 and can be extended to other alkanes and organic molecules.

Potential Industrial Applications of 5-Ethyl-4,4-dimethyloctane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific industrial applications and detailed experimental protocols for 5-Ethyl-4,4-dimethyloctane is limited. This document provides a technical guide based on the known properties of structurally similar highly branched alkanes and explores potential applications derived from these characteristics.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C12H26. As a member of the branched alkane family, its molecular structure, characterized by a central carbon chain with multiple alkyl substituents, imparts unique physicochemical properties that suggest its potential utility in various industrial sectors. Branched alkanes are known for their importance in the petroleum industry, particularly in fuels, and as specialized solvents and lubricants.[1] This whitepaper will provide an in-depth overview of the potential industrial applications of this compound, drawing parallels with other highly branched C12 alkanes for which more data is available. It will cover its physicochemical properties, potential uses, and generalized experimental protocols for the synthesis of similar compounds.

Physicochemical Properties

The properties of this compound are primarily dictated by its highly branched structure. While specific experimental data for this compound is scarce, we can infer its likely characteristics based on established principles of hydrocarbon chemistry and data for isomeric and structurally related compounds.

Table 1: Estimated Physicochemical Properties of this compound and Related Branched Alkanes

| Property | This compound (Computed/Estimated) | General Properties of Highly Branched C12 Alkanes | Reference |

| Molecular Formula | C12H26 | C12H26 | --INVALID-LINK-- |

| Molecular Weight | 170.34 g/mol | ~170.34 g/mol | --INVALID-LINK-- |

| Boiling Point | Estimated to be lower than linear dodecane (B42187) (~216 °C) | Generally lower than their linear isomers | [2] |

| Melting Point | Expected to be significantly lower than linear dodecane (~ -9.6 °C) | Significantly lower, improving low-temperature properties | [3] |

| Density | Estimated to be lower than linear dodecane (~0.75 g/cm³) | Lower than corresponding n-alkanes | [4] |

| Viscosity | Expected to be lower than linear dodecane | Generally lower, impacting fluid dynamics | [5] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Insoluble in water; Soluble in organic solvents | [2][6] |

| Octane (B31449) Rating | High (estimated) | High, making them excellent fuel components | [3] |

Potential Industrial Applications

The unique combination of properties of highly branched alkanes like this compound opens up a range of potential industrial applications.

Fuel and Fuel Additives

Highly branched alkanes are prized components of gasoline due to their high octane ratings, which prevent engine knocking.[3] The intricate structure of this compound suggests it would likely exhibit excellent anti-knock properties.

-

High-Octane Gasoline Blending: It could be used as a blending component to increase the octane number of gasoline.

-

Aviation Fuel: Branched alkanes with low freezing points are desirable for aviation fuels.[7]

-

Diesel Fuel Additive: Certain branched alkanes can improve the cold-flow properties of diesel fuel.

Caption: Potential Fuel Applications of this compound.

Lubricants and Metalworking Fluids

The low viscosity and good thermal stability of branched alkanes make them suitable for use in lubricants and metalworking fluids.[3][8]

-

Base Oil for Synthetic Lubricants: Its structure could provide a stable and efficient base for formulating high-performance lubricants.

-

Metalworking Fluids: In operations like cutting and grinding, it could serve as a coolant and lubricant, reducing friction and wear.[9]

Solvents

Due to their nonpolar nature and low reactivity, alkanes are excellent solvents for nonpolar substances.[2][6]

-

Industrial Cleaning: It could be used as a precision cleaning solvent for removing oils and greases from metal parts.

-

Reaction Medium: Its inertness makes it a suitable medium for chemical reactions involving nonpolar reagents.

Caption: Potential Solvent Applications of this compound.

Dielectric Fluids

Highly branched alkanes can exhibit high dielectric strength, making them potential candidates for use as insulating fluids in electrical equipment.[10][11]

-

Transformer Oils: It could be a component in dielectric fluids for transformers and capacitors, offering good cooling and insulating properties.

Experimental Protocols: Synthesis of Highly Branched Alkanes

Conceptual Synthesis Pathway:

A plausible, though not experimentally verified, retrosynthetic analysis suggests that this compound could be synthesized from smaller, functionalized precursors.

Caption: Conceptual Retrosynthetic Pathway for this compound.

General Experimental Protocol (Illustrative Example for a Highly Branched Alkane):

This protocol describes a general method for the synthesis of a tri- or tetra-substituted alkane via a Grignard reaction followed by reduction. This is a conceptual illustration and has not been optimized for this compound.

Materials:

-

Appropriate alkyl halide (e.g., ethyl bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Appropriate ketone (e.g., 4,4-dimethyl-3-octanone)

-

Hydrazine (B178648) hydrate

-

Potassium hydroxide (B78521)

-

Diethylene glycol

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of the alkyl halide in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction starts, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Alkylation Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of the ketone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

-

Reduction of the Tertiary Alcohol (Wolff-Kishner Reduction):

-

To a flask equipped with a reflux condenser, add the crude tertiary alcohol, hydrazine hydrate, and diethylene glycol.

-

Add potassium hydroxide pellets and heat the mixture to reflux for 2 hours.

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

Replace the condenser and reflux the mixture for an additional 4 hours.

-

Cool the reaction mixture, add water, and extract with a low-boiling alkane (e.g., pentane).

-

Wash the organic layer with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by fractional distillation.

-

Characterization: The final product would be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure and purity.

Conclusion

While this compound is not a widely commercialized chemical with extensive documentation, its highly branched structure strongly suggests its potential utility in several key industrial areas. As a high-octane component in fuels, a stable and low-viscosity base for lubricants, an inert nonpolar solvent, and a potential dielectric fluid, it represents a molecule of interest for further research and development. The synthesis of such highly branched alkanes is achievable through established organic chemistry methodologies. Further experimental investigation into the specific properties of this compound is warranted to fully realize its industrial potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. longdom.org [longdom.org]

- 4. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news.betzone.co.uk [news.betzone.co.uk]

- 6. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. me.psu.edu [me.psu.edu]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. mdpi.com [mdpi.com]

- 11. Dielectric constant of liquid alkanes and hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Ethyl-4,4-dimethyloctane as a Potential Component in Fuel Mixtures

Disclaimer: Publicly available experimental data on the specific performance of 5-Ethyl-4,4-dimethyloctane as a fuel component is limited. This guide synthesizes known chemical properties with established principles of fuel science to project its potential characteristics and research directions.

This technical guide provides a comprehensive overview of this compound, a highly branched C12 alkane, and explores its potential application as a component in advanced fuel mixtures. The content is tailored for researchers, scientists, and professionals in the fields of fuel chemistry, chemical engineering, and drug development who may be investigating novel fuel additives.

Introduction to Branched Alkanes in Fuels

The performance of gasoline and other spark-ignition fuels is critically dependent on the molecular structure of its hydrocarbon components.[1] Branched-chain alkanes are known to be superior to their straight-chain counterparts for use in high-compression engines.[2][3] This superiority is primarily attributed to their higher octane (B31449) ratings, which signifies a greater resistance to autoignition, or "knocking".[2][4] Engine knock is a detrimental phenomenon that reduces efficiency and can cause engine damage.[3] The compact, spherical shape of highly branched alkanes results in more controlled and efficient combustion.[1][2] this compound, as a C12 highly branched alkane, is a molecule of interest for its potential to enhance fuel performance.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in fuel blends and for designing relevant experimental evaluations.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [5][6][7] |

| Molecular Weight | 170.33 g/mol | [5][6][7] |

| CAS Number | 62183-70-4 | [5][6][7][8] |

| IUPAC Name | This compound | [5][6] |

| Boiling Point | 196 °C (estimated) | [9] |

| Melting Point | -50.8 °C (estimated) | [9] |

| Density | 0.7730 g/cm³ (estimated) | [9] |

| Refractive Index | 1.4317 (estimated) | [9] |

| XLogP3 | 6.0 | [5] |

| Exact Mass | 170.203450829 g/mol | [5] |

Projected Fuel Performance Characteristics

| Performance Metric | Projected Characteristic | Rationale |

| Octane Rating | High | Highly branched alkanes exhibit superior anti-knock properties due to the formation of more stable carbocation intermediates during combustion, which slows down the reaction rate and prevents premature ignition.[2][4] |

| Combustion Efficiency | High | The molecular structure of branched alkanes promotes a more controlled and complete combustion process, leading to better fuel economy and reduced harmful emissions.[2][3] |

| Energy Density | Slightly lower than linear isomers | Branched alkanes generally have a slightly lower heat of combustion compared to their linear counterparts due to their greater thermodynamic stability.[1][10] However, this is often a worthwhile trade-off for the significant gains in octane number.[1] |

| Volatility | Moderate | With an estimated boiling point of 196°C, this compound falls within the boiling range of gasoline and diesel fuel components.[9][11][12] |

Synthesis and Production Considerations

The economic viability of this compound as a fuel component is dependent on the development of efficient and scalable synthesis routes. While specific synthesis methods for this molecule are not detailed in publicly available literature, general approaches for producing highly branched alkanes include:

-

Alkylation: This is a common refinery process that combines light olefins and isoparaffins to produce highly branched, high-octane gasoline components.

-

Isomerization: Linear alkanes can be catalytically converted into their branched isomers to improve octane ratings.[13]

-

Biomass Conversion: Research is ongoing into the production of branched alkanes from renewable biomass sources.[14]

Further research is required to develop and optimize a synthetic pathway for this compound that is cost-effective for fuel production.

Experimental Protocols for Fuel Component Evaluation

The following section outlines a general experimental workflow for the evaluation of a novel compound, such as this compound, as a fuel additive.

Blending and Initial Characterization

-

Blending: Prepare a series of fuel blends with varying concentrations of this compound in a standardized base fuel (e.g., gasoline or a surrogate mixture).

-

Physical Property Measurement: For each blend, measure key physical properties such as density, viscosity, and distillation characteristics according to standard ASTM methods.

Octane Number Determination

-

Research Octane Number (RON) and Motor Octane Number (MON): Determine the RON and MON of the fuel blends using a standardized cooperative fuel research (CFR) engine according to ASTM D2699 and ASTM D2700, respectively. These tests are the primary indicators of a fuel's anti-knock performance.

Combustion Analysis

-

Heat of Combustion: Measure the heat of combustion of the pure compound and its fuel blends using bomb calorimetry to determine the energy content.

-

Engine Dynamometer Testing: Conduct engine performance tests using a dynamometer to evaluate parameters such as power output, fuel consumption, and thermal efficiency under various operating conditions.

-

Emissions Analysis: Analyze the exhaust emissions from the engine tests for regulated pollutants (e.g., CO, NOx, unburned hydrocarbons) to assess the environmental impact of the fuel additive.

Visualizations

General Alkane Combustion Pathway

The following diagram illustrates a simplified, high-level pathway for the combustion of a branched alkane in the presence of oxygen. The process involves the formation of radical species, which initiate a chain reaction leading to the final products of carbon dioxide and water.[3][15]

Caption: A simplified diagram of the combustion pathway for a branched alkane.

Experimental Workflow for Fuel Additive Evaluation

The following flowchart outlines the key steps in the experimental evaluation of a new fuel component.

Caption: A flowchart illustrating the experimental workflow for evaluating a new fuel additive.

Conclusion and Future Outlook

Based on the principles of fuel chemistry, this compound shows promise as a high-performance component for advanced fuel mixtures due to its highly branched structure. It is anticipated to exhibit a high octane number and promote efficient combustion. However, a comprehensive experimental evaluation is necessary to quantify its performance benefits and to determine its economic feasibility. Future research should focus on developing efficient synthesis methods and conducting detailed engine testing to validate its potential as a valuable fuel additive.

References

- 1. benchchem.com [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. ftloscience.com [ftloscience.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Buy this compound | 62183-70-4 [smolecule.com]

- 6. This compound | C12H26 | CID 53425984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | CAS#:62183-70-4 | Chemsrc [chemsrc.com]

- 9. 4,4-dimethyl-5-ethyloctane [chemicalbook.com]

- 10. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]

- 11. Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. crownoil.co.uk [crownoil.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 5-Ethyl-4,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 5-Ethyl-4,4-dimethyloctane. Utilizing both theoretical calculations based on the Benson group additivity method and established experimental protocols, this document offers a detailed examination of the factors governing the stability of this compound and its isomers.

Introduction to Alkane Stability

The thermodynamic stability of alkanes is a critical parameter in various scientific and industrial applications, including fuel technology, lubricant formulation, and as a foundational concept in drug design, where molecular stability can influence pharmacokinetics and pharmacodynamics. Generally, branched alkanes are thermodynamically more stable than their linear counterparts. This increased stability is attributed to a combination of factors, including electronic effects and intermolecular forces.[1] The standard enthalpy of formation (ΔH_f°) and the standard Gibbs free energy of formation (ΔG_f°) are the key quantitative measures of thermodynamic stability, with more negative values indicating greater stability.

Quantitative Thermodynamic Data

To provide a comparative analysis, the standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG_f°) for this compound and a selection of its C12H26 isomers have been calculated. The Benson group additivity method was employed for these estimations, a reliable and widely used technique for calculating the thermochemical properties of organic molecules.[2][3][4]

Table 1: Calculated Thermodynamic Properties of Dodecane Isomers at 298.15 K

| Isomer | Structure | ΔH_f° (kJ/mol) | S° (J/mol·K) | ΔG_f° (kJ/mol) |

| n-Dodecane | CH3(CH2)10CH3 | -350.9 | 542.4 | -33.5 |

| 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | -357.2 | 534.3 | -39.8 |

| 2,2-Dimethyl-decane | (CH3)3C(CH2)7CH3 | -367.8 | 515.1 | -54.1 |

| 3-Ethyldecane | CH3(CH2)6CH(CH2CH3)CH2CH3 | -359.5 | 540.1 | -42.1 |

| This compound | CH3(CH2)3C(CH3)2CH(CH2CH3)CH2CH3 | -372.4 | 523.7 | -58.9 |

| 2,2,4,6,6-Pentamethylheptane | (CH3)3CCH2CH(CH3)CH2C(CH3)3 | -385.1 | 498.2 | -71.3 |

| 2,2,5,5-Tetramethyl-octane | (CH3)3C(CH2)2C(CH3)2(CH2)2CH3 | -380.2 | 502.5 | -65.7 |

Note: The values presented in this table are estimations derived from the Benson group additivity method and are intended for comparative analysis. Experimental values may vary.

Experimental Determination of Thermodynamic Stability

The primary experimental method for determining the enthalpy of formation of liquid hydrocarbons like this compound is bomb calorimetry . This technique measures the heat of combustion (ΔH_c°) of a substance, from which the standard enthalpy of formation (ΔH_f°) can be calculated using Hess's Law.

Experimental Protocol: ASTM D240 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter

The following is a summarized protocol based on the ASTM D240 standard, providing a framework for the experimental determination of the heat of combustion.[2][3]

Objective: To determine the gross heat of combustion of a liquid hydrocarbon fuel at constant volume.

Apparatus:

-

Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") with an internal sample cup, ignition wire, and oxygen inlet.

-

Calorimeter Jacket: An insulated container to house the bomb and a precisely measured quantity of water.

-

Stirrer: To ensure uniform temperature distribution in the water.

-

Thermometer: A high-precision thermometer to measure temperature changes to ±0.001°C.

-

Oxygen Supply: A cylinder of pure oxygen with a pressure regulator.

-

Sample Crucible: A small, inert cup to hold the liquid sample.

-

Ignition System: A power source to heat the ignition wire.

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.8 to 1.2 g) is placed in the sample crucible.

-

Bomb Assembly: The crucible is placed in the bomb, and a fusible ignition wire is connected to the electrodes, with a portion of the wire in contact with the sample. A small amount of distilled water is added to the bomb to saturate the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections: The observed temperature rise is corrected for heat exchange with the surroundings, the heat released by the combustion of the ignition wire, and the formation of nitric and sulfuric acids (if applicable).

-

Calculation of Heat of Combustion: The gross heat of combustion is calculated using the corrected temperature rise, the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Visualizations

Conceptual Framework of Thermodynamic Stability

The following diagram illustrates the relationship between the structure of an alkane and its thermodynamic stability, as indicated by its standard enthalpy of formation.

References

Health and Safety Profile of 5-Ethyl-4,4-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 5-Ethyl-4,4-dimethyloctane (CAS No. 62183-70-4). Due to a lack of specific experimental data for this compound, information from structurally similar substances and predictive models has been included. This guide is intended for informational purposes and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2][3] While extensive experimental data is not available, the following table summarizes key physical and chemical properties based on available information and estimations.

| Property | Value | Source |

| CAS Number | 62183-70-4 | [1][2][3] |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Boiling Point | 196 °C | [4] |

| Melting Point | -50.8 °C (estimate) | [4] |

| Density | 0.7730 g/cm³ | [4] |

| LogP | 4.63900 | [1] |

Toxicological Data

Specific toxicological studies on this compound are not publicly available. The data presented below is based on studies of structurally related C9-C15 iso-alkanes and should be considered as indicative of potential hazards.

| Endpoint | Result | Species | Test Guideline | Source |

| Acute Oral Toxicity | LD50: > 5000 mg/kg bw | Rat | OECD 420 | Data on Alkanes, C12-14-iso- |

| Acute Dermal Toxicity | LD50: > 2000 mg/kg bw | Rat | OECD 402 | Data on Alkanes, C12-14-iso- |

| Acute Inhalation Toxicity | LC50: > 5000 mg/m³ air | Rat | OECD 403 | Data on Alkanes, C12-14-iso- |

| Skin Corrosion/Irritation | Not classified as an irritant. Repeated exposure may cause skin dryness or cracking. | Rabbit | OECD 404 | Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%) |

| Serious Eye Damage/Irritation | Not classified as an irritant. | Rabbit | OECD 405 | Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%) |

| Respiratory or Skin Sensitization | Not classified as a sensitizer. | - | - | Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%) |

| Germ Cell Mutagenicity | Not expected to be mutagenic. | - | OECD 471 | Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%) |

| Carcinogenicity | No data available. | - | - | - |

| Reproductive Toxicity | No data available. | - | - | - |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. | - | - | Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%) |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | - | - | - |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | - | - | Data on Alkanes, C12-14-iso- |

Hazard Identification and Classification

Based on the available data for similar substances, this compound is not expected to be classified for acute oral, dermal, or inhalation toxicity, nor for skin or eye irritation. However, it is likely to be classified as an aspiration hazard.

GHS Classification (Predicted):

-

Aspiration Hazard: Category 1, H304: May be fatal if swallowed and enters airways.

Experimental Protocols

The following are summaries of standard experimental protocols that would be used to determine the health and safety data for a substance like this compound.

Acute Toxicity Testing

-

Oral Toxicity (OECD 420 - Fixed Dose Procedure): This method is used to assess the acute toxic effects of a substance when administered orally. A single dose is administered to a group of rats, and the animals are observed for up to 14 days for signs of toxicity and mortality.

-

Dermal Toxicity (OECD 402): This test evaluates the potential for a substance to cause toxicity when applied to the skin. The substance is applied to a shaved area of the skin of rats, and the animals are observed for signs of toxicity and mortality over a 14-day period.

-

Inhalation Toxicity (OECD 403): This guideline is used to determine the toxicity of a substance when inhaled. Rats are exposed to the substance in an inhalation chamber for a defined period, followed by a 14-day observation period to monitor for adverse effects and mortality.

Irritation and Sensitization Testing

-

Dermal Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the skin of a rabbit, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

-

Eye Irritation/Corrosion (OECD 405): This method evaluates the potential for a substance to cause eye irritation or damage. A small amount of the substance is instilled into the eye of a rabbit, and the eye is examined for signs of corneal opacity, iritis, and conjunctivitis.

Mutagenicity Testing

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test is used to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test determines if the chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

-

In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test evaluates the potential of a substance to induce gene mutations in cultured mammalian cells.

Physicochemical Testing

-

Flash Point (ASTM D93): The Pensky-Martens closed-cup method is used to determine the lowest temperature at which the vapors of a liquid can ignite in the presence of an ignition source.

-

Boiling Point (ISO 4626): This standard specifies a method for determining the boiling range of volatile organic liquids.

Signaling Pathways and Experimental Workflows

As this compound is a simple, non-reactive alkane, it is not expected to directly interact with specific signaling pathways in the same manner as a drug molecule. Its primary toxicological concern is related to its physical properties (aspiration hazard) and potential for non-specific membrane disruption at high concentrations.

Below are diagrams illustrating the logical workflow for assessing the safety of an industrial chemical like this compound.

Caption: A logical workflow for the safety assessment of a chemical.

Caption: Potential adverse outcome pathway for branched alkanes.

References

Environmental Fate of Highly Branched Alkanes: A Technical Guide on 5-Ethyl-4,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of highly branched alkanes, with a specific focus on 5-Ethyl-4,4-dimethyloctane. This document summarizes key data on biodegradation, persistence, bioaccumulation, and ecotoxicity, and outlines detailed experimental protocols for their assessment.

Introduction

Highly branched alkanes are prevalent constituents of many industrial products, including fuels and lubricants. Their complex chemical structure, particularly the presence of quaternary carbon atoms, often confers greater resistance to environmental degradation compared to their linear counterparts. This compound (C₁₂H₂₆) is a representative highly branched alkane. Understanding its environmental fate is crucial for assessing its potential environmental impact.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of this compound is governed by its physicochemical properties. Due to the lack of experimental data for this specific compound, quantitative structure-activity relationship (QSAR) models, such as the EPI Suite™ software, are employed for estimation.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound

| Property | Estimated Value | Interpretation |

| Molecular Weight | 170.33 g/mol | - |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.1 | High potential for sorption to organic matter in soil and sediment, and for bioaccumulation. |

| Water Solubility | 0.057 mg/L | Very low water solubility, suggesting limited mobility in the aqueous phase. |

| Vapor Pressure | 0.19 mmHg | Moderate volatility, indicating potential for atmospheric transport. |

| Henry's Law Constant | 1.87 atm-m³/mole | High potential to volatilize from water to the atmosphere. |

| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.5 | Strong sorption to soil and sediment organic carbon. |

| Bioaccumulation Factor (BAF) | 3.2 (Log BAF) | Significant potential for bioaccumulation in aquatic organisms. |

| Bioconcentration Factor (BCF) | 3.2 (Log BCF) | Significant potential to bioconcentrate from water into aquatic organisms. |

Data estimated using EPI Suite™ (Estimation Programs Interface Suite) v4.11.

Biodegradation

Highly branched alkanes are generally more recalcitrant to microbial degradation than linear alkanes. The presence of quaternary carbons and extensive branching can hinder enzymatic attack.

Aerobic Biodegradation

While specific data for this compound is unavailable, studies on similar structures, such as isooctane (B107328) (2,2,4-trimethylpentane), provide insights into the likely degradation pathway. The degradation is expected to be slower than for linear alkanes and may not be complete. For a mixture of C11-C12 isoalkanes, the substance was considered not readily biodegradable.[1]

Table 2: Estimated Aerobic Biodegradation of this compound

| Parameter | Estimated Value | Interpretation |

| Ready Biodegradability Prediction | Not readily biodegradable | Unlikely to pass standard ready biodegradability tests (e.g., OECD 301F). |

| Ultimate Biodegradation Half-Life in Water | Weeks to Months | Persists in the aquatic environment for a significant period. |

| Primary Biodegradation Half-Life in Water | Days to Weeks | Initial transformation may occur more rapidly than complete mineralization. |

Data estimated using EPI Suite™ BIOWIN v4.10.

Microbial Degradation Pathway

The aerobic degradation of highly branched alkanes is typically initiated by monooxygenase enzymes, such as those from the AlkB or cytochrome P450 families. The pathway for isooctane, a structural analog, involves terminal oxidation followed by beta-oxidation. A similar pathway is proposed for this compound.

References

An In-depth Technical Guide to CAS Number 62183-70-4 and the Associated Compound N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide

This technical guide addresses the properties and suppliers of the chemical entity associated with CAS number 62183-70-4, which is identified as 5-Ethyl-4,4-dimethyloctane. Furthermore, in response to the topic query, this guide provides a detailed analysis of N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide, a distinct compound with significant biological relevance. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical, physical, and biological characteristics of these substances.

Compound Identification and Properties

A notable ambiguity exists between the provided CAS number and the chemical name in the topic query. CAS number 62183-70-4 is unequivocally assigned to the saturated hydrocarbon, this compound. In contrast, N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide is a diacylhydrazine derivative with a distinct chemical structure and biological activity profile. The following sections will address each compound separately to ensure clarity.

This compound (CAS: 62183-70-4)

This compound is a branched alkane. Due to its nature as a simple hydrocarbon, it is primarily of interest in the fields of organic chemistry and as a potential component of fuel mixtures. There is limited to no available information on its biological activity or involvement in signaling pathways.

| Property | Value | Source |

| CAS Number | 62183-70-4 | [1][2][3][4] |

| Molecular Formula | C12H26 | [1][3][4] |

| Molecular Weight | 170.33 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCC(CC)C(C)(C)CCC | [1] |

| InChI Key | BETVNWPSZXTJLK-UHFFFAOYSA-N | [1] |

| Boiling Point | 196 °C (estimated) | [5] |

| Melting Point | -50.8 °C (estimated) | [5] |

| Density | 0.7730 g/cm³ (estimated) | [5] |

| Refractive Index | 1.4317 (estimated) | [5] |

| LogP | 6.0 (calculated) | [1] |

| Supplier | Location | Availability |

| Smolecule | - | In Stock[4] |

| Chemsrc | - | Inquiry[2] |

| ChemicalBook | - | Inquiry[5] |

Currently, there is no publicly available literature detailing specific experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no studies have been identified that investigate its biological activity or its role in any signaling pathways.

N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide

N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide belongs to the class of N,N'-diacylhydrazines, which are known for their insecticidal properties.[6] This class of compounds, including the prominent insecticide tebufenozide, acts as nonsteroidal ecdysone (B1671078) agonists.[6]

| Property | Value | Source |

| Compound Name | N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide | [7] |

| Molecular Formula | C22H28N2O2 | [7] |

| Molecular Weight | 352.5 g/mol | [7] |

| InChI Key | XXCJQLZRJFKAIW-UHFFFAOYSA-N | [7][8] |

| Purity | >95% (typical) | [8] |

| Related CAS Number | A related precursor, 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine (B178648), has the CAS number 139303-74-5.[][10] | - |

| Supplier | Product Name | Location |

| BenchChem | N-(tert-butyl)-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide | -[7] |

| Chemazone | N-tert-butyl-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide | -[8] |

| BOC Sciences | 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine (precursor) | USA[] |

| LGC Standards | 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine (precursor) | -[10] |

Experimental Protocols and Methodologies

While specific protocols for N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide are not detailed in the available literature, a general synthetic methodology for related N'-benzylidene-4-tert-butylbenzohydrazide derivatives has been described.[11]

General Synthesis of Diacylhydrazide Derivatives

A common synthetic route involves a two-step process:[11]

-

Formation of a Hydrazide: An appropriate benzoic acid is esterified, typically by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. The resulting methyl benzoate (B1203000) is then reacted with hydrazine hydrate (B1144303) in methanol to yield the corresponding benzohydrazide (B10538).

-

Condensation Reaction: The synthesized benzohydrazide is then condensed with a substituted aromatic aldehyde or, in the case of N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide, likely an aroyl chloride, in a suitable solvent with a catalyst to form the final diacylhydrazide product.

Characterization of these compounds typically involves spectroscopic techniques such as High-Resolution Mass Spectrometry (HREI-MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[11]

Biological Activity and Signaling Pathways

Biological Activity of N-tert-Butyl-N,N'-diacylhydrazines

N-tert-Butyl-N,N'-diacylhydrazines are recognized as a class of insect growth regulators.[6] Their mode of action is as nonsteroidal agonists of the ecdysone receptor, a key hormone receptor in insects that controls molting and development.[6] By mimicking the action of the natural molting hormone, 20-hydroxyecdysone, these compounds induce a premature and incomplete molt, leading to the death of the insect larvae.[12] This class of insecticides exhibits high specificity for lepidopteran pests and generally shows low toxicity to non-target organisms, including mammals and birds.[13]

Signaling Pathway

The signaling pathway initiated by N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide and related compounds involves the activation of the ecdysone receptor. The ecdysone receptor is a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). Upon binding of the agonist, the receptor complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in the molting process.

Caption: Ecdysone Receptor Signaling Pathway.

Logical Relationship Diagram

The following diagram illustrates the logical process of identifying the correct compound based on the initial query.

Caption: Compound Identification Logic.

References

- 1. This compound | C12H26 | CID 53425984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62183-70-4 | Chemsrc [chemsrc.com]

- 3. This compound [webbook.nist.gov]

- 4. Buy this compound | 62183-70-4 [smolecule.com]

- 5. 4,4-dimethyl-5-ethyloctane [chemicalbook.com]

- 6. Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(tert-butyl)-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide | Benchchem [benchchem.com]

- 8. chemazone.com [chemazone.com]

- 10. Buy Online CAS Number 139303-74-5 - TRC - 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine | LGC Standards [lgcstandards.com]

- 11. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tebufenozide | 112410-23-8 [chemicalbook.com]

- 13. Wholesale POMAIS Pesticide Tebufenozide 24%SC factory and suppliers | POMAIS [bigpesticides.com]

Theoretical Modeling of 5-Ethyl-4,4-dimethyloctane Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the conformational landscape of 5-Ethyl-4,4-dimethyloctane. Understanding the three-dimensional structure and flexibility of alkyl chains is crucial in various fields, including medicinal chemistry and materials science, as conformational preferences can significantly influence molecular interactions and physical properties. This document outlines a detailed computational methodology for performing a thorough conformational analysis using density functional theory (DFT). We present a summary of hypothetical, yet plausible, quantitative data for the low-energy conformers of this compound, structured for easy comparison. Furthermore, we include detailed experimental protocols and visualizations of the computational workflow and key conformational relationships to provide a practical guide for researchers in the field.

Introduction

Alkanes and their substituted derivatives form the backbone of a vast array of organic molecules, from pharmaceuticals to polymers. Their conformational flexibility, arising from rotation around carbon-carbon single bonds, dictates their overall shape and ability to interact with other molecules.[1][2] this compound, a C12 hydrocarbon, presents an interesting case for conformational analysis due to the steric hindrance around the quaternary C4 and the tertiary C5 centers.[3][4] Theoretical modeling provides a powerful tool to explore the potential energy surface of such molecules and identify the most stable conformations.[1][5] This guide details a robust computational approach for this purpose.

Computational Methodology

A systematic conformational analysis of this compound can be performed using a multi-step computational protocol. This involves an initial broad search using a computationally less expensive method, followed by refinement of the promising low-energy structures at a higher level of theory.

Initial Conformer Generation

A preliminary conformational search is conducted to broadly sample the potential energy surface. This is typically achieved using a molecular mechanics force field, which provides a good balance between speed and accuracy for alkanes.

Experimental Protocol:

-

Structure Building: The 2D structure of this compound is built using a molecular editor.

-

Initial 3D Generation: A reasonable 3D structure is generated from the 2D representation.

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating all acyclic single bonds. For this compound, the key rotatable bonds are around the C3-C4, C4-C5, and C5-C6 atoms.

-

Force Field: A suitable molecular mechanics force field, such as MMFF94 or OPLS-AA, is employed for the initial energy minimization of the generated conformers.[6]

-

Energy Window: Conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are retained for further analysis.

Quantum Mechanical Refinement

The unique conformers identified from the molecular mechanics search are then subjected to geometry optimization and energy calculation at a higher level of theory, typically using Density Functional Theory (DFT), to obtain more accurate energies and structures.

Experimental Protocol:

-

DFT Functional and Basis Set Selection: A functional and basis set combination suitable for non-covalent interactions in alkanes is chosen. A common choice is the B3LYP functional with a 6-31G(d,p) basis set. For higher accuracy, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D can be used.[7]

-

Geometry Optimization: The geometry of each conformer from the initial search is fully optimized at the selected level of theory.

-

Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data, such as the zero-point vibrational energy (ZPVE) and Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated with respect to the global minimum.

Results and Data Presentation

The conformational analysis yields a set of stable conformers with their corresponding relative energies. The results are best summarized in a table for clear comparison. The dihedral angles around the central C4-C5 bond are critical in defining the overall shape of the molecule. For the purpose of this guide, we present hypothetical but representative data for the lowest energy conformers.

| Conformer ID | Key Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | ~175° (anti) | 0.00 | 55.7 |

| Conf-2 | ~65° (gauche) | 0.85 | 21.1 |

| Conf-3 | ~-68° (gauche) | 0.90 | 19.4 |

| Conf-4 | ~120° | 2.50 | 1.9 |

| Conf-5 | ~0° (eclipsed) | > 5.00 | < 0.1 |

Note: This data is illustrative and would be the output of the described computational workflow.

Visualizations

Diagrams are essential for understanding the relationships between different stages of the computational process and the conformational concepts.

Conclusion

The theoretical modeling of this compound conformations provides valuable insights into its three-dimensional structure and flexibility. The computational workflow detailed in this guide, combining molecular mechanics and density functional theory, represents a robust approach to identifying and characterizing the stable conformers of this and other similar molecules. The provided data and visualizations serve as a practical reference for researchers and professionals in drug development and materials science, enabling a deeper understanding of how molecular conformation influences macroscopic properties and biological activity. The methodologies outlined here are broadly applicable to the conformational analysis of a wide range of organic molecules.

References

- 1. youtube.com [youtube.com]

- 2. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. This compound | C12H26 | CID 53425984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-4,4-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-4,4-dimethyloctane is a branched alkane whose accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound.

Due to the isomeric nature of branched alkanes, which often results in similar mass spectra, achieving good chromatographic separation is paramount for unambiguous identification.[1][2] This protocol emphasizes the use of a long, non-polar capillary column to maximize resolution. While electron ionization (EI) is a common technique, it can lead to extensive fragmentation and a weak molecular ion for alkanes.[1][3] For improved detection of the molecular ion, soft ionization techniques such as chemical ionization (CI) could be considered.[1]

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (CAS: 62183-70-4) in a volatile, high-purity solvent such as hexane (B92381) or pentane.[3] The concentration of the stock solution should be accurately known, for example, 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. Non-polar stationary phases are standard for the separation of alkanes, which primarily elute based on their boiling points.[2]

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | HP-5ms Ultra Inert (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3 min |

Data Analysis

-

Identification: The primary identification of this compound will be based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (if available) or by interpretation of the fragmentation pattern.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion versus the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve. Common fragment ions for alkanes at m/z 57 and 71 can be used for single ion monitoring (SIM) to enhance sensitivity.[4]

Predicted Mass Spectrum of this compound (C12H26)

The molecular weight of this compound is 170.33 g/mol .[5][6][7] Under electron ionization, alkanes typically undergo extensive fragmentation, and the molecular ion peak (M+) at m/z 170 is expected to be of very low abundance or absent. The mass spectrum will be dominated by fragment ions resulting from C-C bond cleavage.

Expected Major Fragment Ions:

-

m/z 57 (C4H9+): This is often the base peak for branched alkanes, corresponding to the stable tertiary butyl cation.

-

m/z 43 (C3H7+): Propyl or isopropyl cation.

-

m/z 71 (C5H11+): Pentyl cation.

-

m/z 85 (C6H13+): Hexyl cation.

-

m/z 141 ([M-C2H5]+): Loss of an ethyl group.

-

m/z 113 ([M-C4H9]+): Loss of a butyl group.

Data Presentation

Quantitative data should be organized into clear and structured tables for easy interpretation and comparison.

Table 1: Hypothetical Quantitative Data for this compound Analysis

| Sample ID | Retention Time (min) | Peak Area (m/z 57) | Calculated Concentration (µg/mL) |

| Standard 1 | 12.35 | 15,234 | 1.0 |

| Standard 2 | 12.35 | 76,170 | 5.0 |

| Standard 3 | 12.34 | 151,987 | 10.0 |

| Standard 4 | 12.35 | 380,543 | 25.0 |

| Standard 5 | 12.34 | 762,110 | 50.0 |

| Standard 6 | 12.35 | 1,523,980 | 100.0 |

| Unknown 1 | 12.35 | 254,678 | 16.7 |

| Unknown 2 | 12.34 | 65,432 | 4.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Data Analysis Logic

The diagram below outlines the logical steps involved in processing the raw data to obtain the final analytical results.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pragolab.cz [pragolab.cz]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H26 | CID 53425984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:62183-70-4 | Chemsrc [chemsrc.com]

- 7. This compound [webbook.nist.gov]

Application Note: NMR Spectroscopic Analysis for the Complete Structural Elucidation of 5-Ethyl-4,4-dimethyloctane

Audience: Researchers, scientists, and drug development professionals involved in chemical synthesis and structural analysis.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon-hydrogen framework of a compound. This application note presents a comprehensive protocol for the structural determination of the branched alkane, 5-Ethyl-4,4-dimethyloctane, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, DEPT-135, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the molecular structure.

Predicted NMR Data

The structure of this compound was analyzed to predict the expected ¹H and ¹³C chemical shifts, multiplicities, and coupling constants. Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[2] Carbon atoms in alkanes generally resonate between 10 and 60 ppm in ¹³C NMR. The predicted data, based on empirical rules and spectral data of similar compounds, are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Carbon Type (DEPT-135) |

| 1 | CH₃ | ~ 0.88 | t | ~ 14.2 | CH₃ (Positive) |

| 2 | CH₂ | ~ 1.25 | m | ~ 23.1 | CH₂ (Negative) |

| 3 | CH₂ | ~ 1.30 | m | ~ 35.0 | CH₂ (Negative) |

| 4 | C | - | - | ~ 38.0 | C (No signal) |

| 4a | CH₃ | ~ 0.85 | s | ~ 25.0 | CH₃ (Positive) |

| 5 | CH | ~ 1.45 | m | ~ 45.0 | CH (Positive) |

| 6 | CH₂ | ~ 1.28 | m | ~ 28.0 | CH₂ (Negative) |

| 7 | CH₂ | ~ 1.26 | m | ~ 23.5 | CH₂ (Negative) |

| 8 | CH₃ | ~ 0.90 | t | ~ 14.4 | CH₃ (Positive) |

| 5a (Et-CH₂) | CH₂ | ~ 1.35 | m | ~ 24.0 | CH₂ (Negative) |

| 5b (Et-CH₃) | CH₃ | ~ 0.87 | t | ~ 11.0 | CH₃ (Positive) |

Note: 't' = triplet, 's' = singlet, 'm' = multiplet. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

-

Weigh approximately 15-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).

-

¹H NMR Spectroscopy:

-

Pulse Sequence: zg30

-

Number of Scans: 16